molecular formula C12H4Br6O B1458556 2,2',3,4,4',6'-Hexabromodiphenyl ether CAS No. 243982-83-4

2,2',3,4,4',6'-Hexabromodiphenyl ether

Cat. No. B1458556
CAS RN: 243982-83-4
M. Wt: 643.6 g/mol
InChI Key: FLRODCDHJZNIGA-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,6’-Hexabromodiphenyl Ether is a polybrominated diphenyl ether (PBDE) used as a flame retardant . It’s an organobromine compound and an aromatic ether .


Synthesis Analysis

Polybrominated diphenyl ethers (PBDEs) are a class of synthetic chemicals first produced commercially in the 1970s . They are added to products such as foam padding, textiles, or plastics to retard combustion . PBDEs are not chemically bound to the flame-retarded material, they can enter the environment from volatilization, leaching, or degradation of PBDE-containing products .


Molecular Structure Analysis

The molecular formula of 2,2’,3,4,4’,6’-Hexabromodiphenyl Ether is C12H4Br6O . Its average mass is 643.584 Da and its monoisotopic mass is 637.536194 Da .


Chemical Reactions Analysis

PBDEs can enter the environment from manufacturer-related releases . When thermally decomposed, PBDEs can produce polybrominated dibenzo-p-dioxins and dibenzofurans .


Physical And Chemical Properties Analysis

The density of 2,2’,3,4,4’,6’-Hexabromodiphenyl Ether is 2.5±0.1 g/cm3 . Its boiling point is 458.1±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 69.1±3.0 kJ/mol . The flash point is 190.7±27.2 °C .

Scientific Research Applications

Conformational Properties and Environmental Fate

  • Molecular Orbital Studies : 2,2',3,4,4',6'-Hexabromodiphenyl ether (HBDE) and other Polybrominated diphenyl ethers (PBDEs) have been studied for their conformational properties using quantum chemical methods. The flexibility in their conformation due to low energy barriers for interconversion of stable conformers indicates implications for their environmental fate and risk assessment (Hu et al., 2005).

Environmental Contamination and Metabolism

  • Identification of Metabolites : Studies have identified various hydroxylated metabolites of HBDE in rat faeces, demonstrating the compound's biotransformation and potential environmental contamination (Marsh et al., 2006).

Synthesis and Characterization

  • Synthesis of PBDEs : Research has been conducted on the synthesis and characterization of various PBDE congeners, including HBDE. This research aids in understanding the physicochemical properties and environmental behavior of these compounds (Marsh et al., 1999).

Analysis and Detection Techniques

  • Optimization of Extraction Procedures : Techniques have been developed for the efficient extraction and detection of PBDEs, including HBDE, in environmental samples. These methods are crucial for monitoring and understanding the distribution of these compounds in the environment (Negreira et al., 2015).

Impact on Occupational Health

  • Exposure in Occupational Settings : Studies have shown that individuals in certain occupations, like electronics dismantling, are exposed to higher levels of PBDEs, including HBDE. This has implications for occupational health and safety regulations (Sjödin et al., 1999).

Interaction with Biological Systems

  • Affinity with Human Serum Albumin : Research investigating the interaction between HBDE and human serum albumin provides insights into the bioactivity and potential health implications of this compound (Yang et al., 2017).

Safety and Hazards

2,2’,3,4,4’,6’-Hexabromodiphenyl Ether is a hepatotoxic polybrominated diphenyl ester (PBDE) that is commonly used as a flame retardant . It is also sometimes found in food and meats as well, posing a significant risk to humans (especially during pregnancy) and/or animals that consume it .

properties

IUPAC Name

1,2,3-tribromo-4-(2,4,6-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6O/c13-5-3-7(15)12(8(16)4-5)19-9-2-1-6(14)10(17)11(9)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRODCDHJZNIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC2=C(C=C(C=C2Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879943
Record name BDE-140
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

243982-83-4
Record name 2,2',3,4,4',6'-Hexabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243982834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-140
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',6'-HEXABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU41U6M33O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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